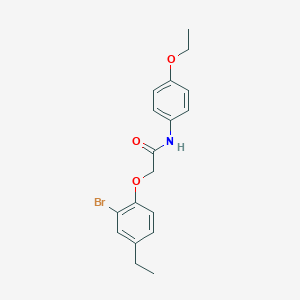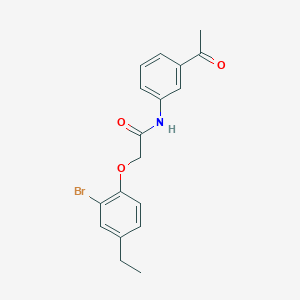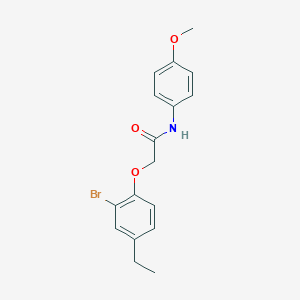![molecular formula C16H24N2O3S B320629 N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide](/img/structure/B320629.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide is a chemical compound with the molecular formula C14H20N2O3S It is known for its unique structure, which includes a cyclohexylsulfamoyl group attached to a phenyl ring, and a butanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide typically involves the reaction of 4-aminobenzenesulfonamide with cyclohexyl isocyanate, followed by the addition of butanoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Applications De Recherche Scientifique
N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylsulfamoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The butanamide moiety may enhance the compound’s solubility and bioavailability, facilitating its biological effects.
Comparaison Avec Des Composés Similaires
N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide can be compared with other sulfonamide derivatives, such as:
- N-[4-(cyclopentylsulfamoyl)phenyl]butanamide
- N-[4-(heptylsulfamoyl)phenyl]butanamide
- N-[4-(diethylsulfamoyl)phenyl]butanamide
These compounds share similar structural features but differ in the nature of the substituent on the sulfonamide group. The cyclohexyl group in this compound imparts unique steric and electronic properties, making it distinct in terms of reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H24N2O3S |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-[4-(cyclohexylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C16H24N2O3S/c1-2-6-16(19)17-13-9-11-15(12-10-13)22(20,21)18-14-7-4-3-5-8-14/h9-12,14,18H,2-8H2,1H3,(H,17,19) |
Clé InChI |
UNEAFVHKXRROHR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-bromo-4-ethylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B320546.png)
![2-(2-bromo-4-ethylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B320547.png)
![2-(2-bromo-4-ethylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B320548.png)
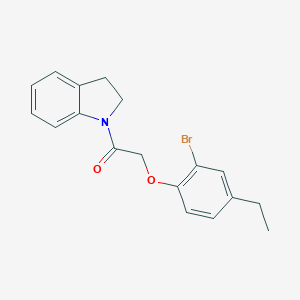
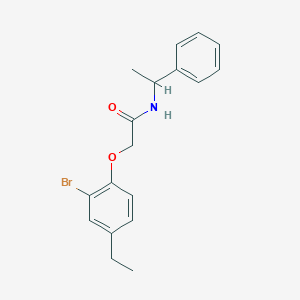
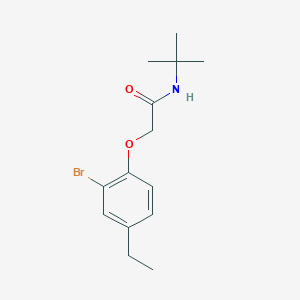

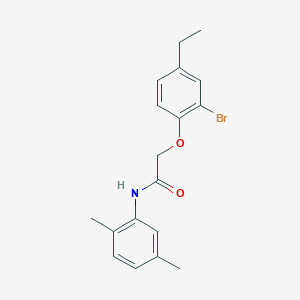
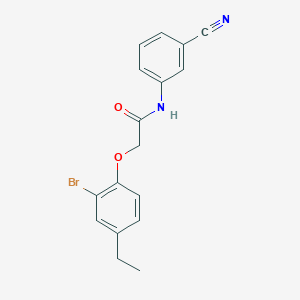
![2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B320560.png)
![2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B320561.png)
